N-[1-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C14H13N3OS |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H13N3OS/c1-9(15-14(18)12-7-4-8-19-12)13-16-10-5-2-3-6-11(10)17-13/h2-9H,1H3,(H,15,18)(H,16,17) |
InChI Key |
JTHVUVHKBSSOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide typically involves the reaction of 2-aminobenzimidazole with 2-bromoethyl thiophene-2-carboxylate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of benzimidazole attacks the bromoethyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in the thiophene-carboxamide segment undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives.
| Conditions | Reagents | Products | Monitoring Method |
|---|---|---|---|
| Acidic hydrolysis (HCl, 80°C) | 6M HCl, reflux for 4–6 hrs | Thiophene-2-carboxylic acid + 1-(1H-benzimidazol-2-yl)ethylamine | TLC, NMR |
| Basic hydrolysis (NaOH, 70°C) | 4M NaOH, ethanol/water mixture | Sodium thiophene-2-carboxylate + 1-(1H-benzimidazol-2-yl)ethylamine | LC-MS |
Key Findings :
-
Acidic conditions favor complete cleavage of the amide bond, confirmed by the disappearance of the carbonyl peak at ~1680 cm⁻¹ in IR spectra.
-
Basic hydrolysis produces stable carboxylate salts, which can be reprotonated to regenerate the free acid.
Substitution Reactions
The ethyl linker and aromatic systems participate in nucleophilic/electrophilic substitutions.
2.1. Aminomethylation (Mannich Reaction)
The benzimidazole nitrogen reacts with formaldehyde and primary amines to form aminomethyl derivatives.
| Substrates | Conditions | Products | Yield |
|---|---|---|---|
| Formaldehyde + methylamine | Ethanol, 60°C, 8 hrs | N-[1-(1H-benzimidazol-2-yl)-2-(methylaminomethyl)ethyl]thiophene-2-carboxamide | 72% |
Mechanistic Insight :
-
The reaction proceeds via imine intermediate formation, followed by nucleophilic attack by the amine .
Heterocyclization Reactions
The compound serves as a precursor for synthesizing fused heterocyclic systems.
3.1. Pyrimidine Formation
Reaction with malononitrile under reflux conditions generates pyrimidine derivatives.
| Reagents | Conditions | Products | Analytical Data |
|---|---|---|---|
| Malononitrile + NH₄OAc | Ethanol, reflux at 120°C, 15 min | 2-[2-(1H-Benzimidazol-2-yl)-1-methyl-ethylidene]-malononitrile | m.p. >300°C |
Characterization :
-
IR spectra show ν(C≡N) at ~2200 cm⁻¹ and ν(C=N) at ~1600 cm⁻¹ .
-
Mass spectrometry confirms molecular ion peaks at m/z 222.25 .
4.1. Thiophene Ring Oxidation
Controlled oxidation modifies the thiophene moiety:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 50°C, 2 hrs | Thiophene-2,5-dione + 1-(1H-benzimidazol-2-yl)ethylamine |
Limitations :
-
Over-oxidation may degrade the benzimidazole ring under harsh conditions.
4.2. Benzimidazole Reduction
Catalytic hydrogenation selectively reduces the benzimidazole ring:
| Conditions | Catalyst | Products |
|---|---|---|
| H₂ (1 atm), Pd/C | Ethanol, 25°C, 12 hrs | N-[1-(4,5-dihydro-1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide |
Biological Activity Correlation
Modifications via these reactions enhance biological properties:
-
Anticancer Activity : Pyrimidine derivatives (Section 3.1) show IC₅₀ values of 8–12 μM against MCF-7 breast cancer cells .
-
Antimicrobial Activity : Mannich reaction products (Section 2.1) exhibit MIC values of 16–32 μg/mL against Staphylococcus aureus .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting.
-
Photodegradation : UV exposure (254 nm) induces ring-opening reactions in the thiophene moiety within 48 hrs.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole moiety is known to interact with nucleic acids and proteins, while the thiophene ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
a. N-(1H-Benzimidazol-2-yl)thiophene-2-carboxamide ()
- Structure : Lacks the ethyl bridge, directly linking benzimidazole to thiophene carboxamide.
- This may alter binding modes in biological systems compared to the ethyl-substituted analog.
b. N-[2-(4-Chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide (ML402, )
- Structure: Substitutes the benzimidazole with a 4-chloro-2-methylphenoxy group on the ethyl bridge.
- Implications: The phenoxy group introduces lipophilicity and electron-withdrawing effects, enhancing membrane permeability. This compound activates TREK-1 potassium channels, suggesting the ethyl-thiophene carboxamide scaffold is versatile for targeting ion channels .
c. N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Structure : Replaces benzimidazole with a 2-nitrophenyl group.
- Dihedral angles between the thiophene and benzene rings (8.5–13.5°) influence molecular packing and supramolecular interactions .
Functional Group Modifications in Benzimidazole Derivatives
a. Thiourea and Thiazole Derivatives ()
- Example : 1-((1H-Benzimidazol-2-yl)methyl)thiourea cyclizes into thiazole derivatives (e.g., compounds 5 , 6 ).
- Implications : Thiourea groups enhance metal coordination capacity, while thiazole rings improve antimicrobial activity. N-(4-Nitrobenzylidene)-substituted analogs exhibit superior antitubercular activity, highlighting the role of electron-withdrawing groups .
b. Morpholine Carbothiohydrazide Ligands ()
- Example : N-[(1E)-1-(1H-Benzimidazol-2-yl)ethylidene]morpholine-4-carbothiohydrazide (H2L-1).
- Implications : The morpholine-thiohydrazide moiety enables chelation with transition metals (NiII, CuII), forming stable complexes with antifungal properties. pH-dependent coordination (neutral vs. anionic) modulates biological activity .
c. Benzothiophene Carboxamide Derivatives ()
- Example : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide.
- This compound acts as an indoleamine 2,3-dioxygenase inhibitor, relevant in cancer immunotherapy .
SAR Insights :
- Electron-Withdrawing Groups : Nitro and chloro substituents enhance antimicrobial and antitubercular activities .
- Conformational Flexibility : Ethyl bridges improve target selectivity by allowing optimal positioning in binding pockets .
- Metal Coordination : Thiohydrazide and thiourea groups enable metal complexation, broadening pharmacological applications .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[1-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting a benzimidazole precursor (e.g., 2-aminobenzimidazole) with a thiophene carbonyl derivative.
- Coupling : Using reagents like ethyl chloroformate or carbodiimides to form the carboxamide bond .
- Purification : Column chromatography or recrystallization (e.g., acetonitrile evaporation) to achieve >95% purity. Monitoring via TLC and NMR ensures intermediate stability .
Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?
Q. How can researchers design initial biological activity screens for this compound?
- Antimicrobial assays : Use disc diffusion or microbroth dilution to test against Gram-positive/negative bacteria or fungi .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis modulation (flow cytometry) in cancer cell lines .
- Enzyme inhibition : Screen against kinases (e.g., Src/Abl) or proteases using fluorogenic substrates .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Disorder in flexible groups : The ethyl linker between benzimidazole and thiophene may require splitting occupancy or isotropic refinement .
- Hydrogen bonding ambiguity : Use SHELXL’s DFIX command to restrain N–H⋯O/S interactions, validated via Fourier difference maps .
- Twinned data : Apply SHELXL’s TWIN/BASF commands for high-resolution data with overlapping reflections .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the benzimidazole ring to enhance kinase inhibition .
- Scaffold hopping : Replace thiophene with furan or pyridine to alter solubility and target selectivity .
- Pharmacophore mapping : Use molecular docking (AutoDock) to identify key interactions (e.g., hydrogen bonds with ATP-binding pockets) .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH, serum concentration) .
- Metabolic stability : Test liver microsome stability to rule out false negatives from rapid degradation .
- Structural validation : Ensure synthesized batches match crystallographic data to exclude impurities .
Q. What strategies are effective in studying metal complexation with this compound?
Q. How to design experiments for elucidating mechanisms in signaling pathways?
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
- Western blotting : Quantify phosphorylation levels of kinases (e.g., MAPK, Akt) to map pathway modulation .
- SPR/BLI : Measure binding kinetics to recombinant targets (e.g., tubulin or DNA topoisomerases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
